Hydrogen-Bond Donor Count: N-H vs. N-CH3 Differentiation from Pyrantel-Class Anthelmintics
The target compound possesses two hydrogen-bond donor (HBD) sites from the free N-H groups on the tetrahydropyrimidine ring, whereas pyrantel and morantel carry an N-methyl substituent and thus have zero HBDs on the heterocyclic ring [1][2]. This difference is critical because the HBD count directly determines capacity for hydrogen-bonding interactions with biological targets, affecting binding affinity and selectivity profiles. The computed HBD count for the target is 2, compared to 0 for pyrantel (DrugBank DB11156) [1][2].
| Evidence Dimension | Hydrogen-Bond Donor Count (computed property) |
|---|---|
| Target Compound Data | HBD = 2 (two N-H groups on tetrahydropyrimidine ring) |
| Comparator Or Baseline | Pyrantel (CAS 15686-83-6): HBD = 0 (N-methyl substituted); Morantel (CAS 20574-50-9): HBD = 0 |
| Quantified Difference | Target HBD = 2 vs. Comparator HBD = 0; absolute difference of 2 HBD units |
| Conditions | Computed by Cactvs 3.4.8.18 (PubChem release 2021.05.07) [1][2] |
Why This Matters
The presence of two N-H hydrogen-bond donors enables this compound to engage in distinct intermolecular interactions with biological targets that are inaccessible to N-methylated tetrahydropyrimidines, making it a preferred scaffold for targets requiring dual HBD pharmacophores.
- [1] PubChem Compound Summary for CID 12845228: Computed Properties table. National Center for Biotechnology Information, 2025. View Source
- [2] DrugBank DB11156: Pyrantel pharmacology and chemical properties. Canadian Institutes of Health Research. View Source
